molecular formula C10H13BF3NO2 B14074696 (5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid

(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B14074696
M. Wt: 247.02 g/mol
InChI Key: BIVDMRJVSPAULL-UHFFFAOYSA-N
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Description

(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a sec-butyl group at the 5-position and a trifluoromethyl group at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the introduction of the boronic acid group to a pre-formed pyridine ring. One common method is the borylation of halogenated pyridine derivatives using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid ester or boronate.

    Reduction: Reduction of the boronic acid group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or organometallic compounds under basic conditions.

Major Products

The major products formed from these reactions include boronic esters, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the design of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    (5-(sec-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid: Unique due to the presence of both sec-butyl and trifluoromethyl groups on the pyridine ring.

    (5-(tert-Butyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    (5-(sec-Butyl)-6-(methyl)pyridin-3-yl)boronic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The combination of the sec-butyl and trifluoromethyl groups in this compound imparts unique steric and electronic properties, making it a valuable compound for specific applications in organic synthesis and drug development.

Properties

Molecular Formula

C10H13BF3NO2

Molecular Weight

247.02 g/mol

IUPAC Name

[5-butan-2-yl-6-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C10H13BF3NO2/c1-3-6(2)8-4-7(11(16)17)5-15-9(8)10(12,13)14/h4-6,16-17H,3H2,1-2H3

InChI Key

BIVDMRJVSPAULL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C(F)(F)F)C(C)CC)(O)O

Origin of Product

United States

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